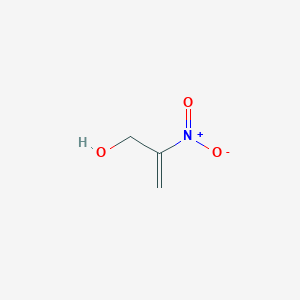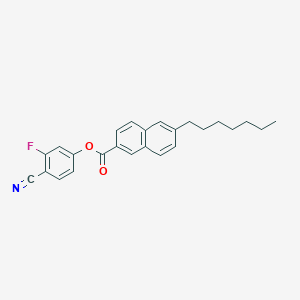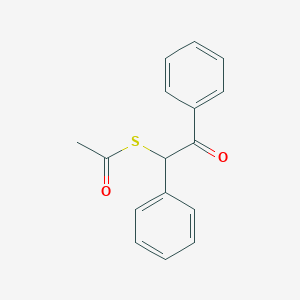![molecular formula C11H12N4O4 B14328691 N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 110231-00-0](/img/structure/B14328691.png)
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a nitro group attached to the pyrrolo[2,3-b]pyridine ring system, along with a hydroxyethyl group and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the hydroxyethyl and acetamide groups. The reaction conditions often require the use of strong acids for nitration, such as nitric acid, and subsequent steps may involve the use of bases and solvents like dimethylformamide (DMF) to facilitate the addition of the hydroxyethyl and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
科学研究应用
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyethyl and acetamide groups may enhance the compound’s binding affinity to target proteins, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid: Contains a carboxylic acid group instead of the hydroxyethyl and acetamide groups, affecting its solubility and reactivity.
Uniqueness
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is unique due to the combination of its nitro, hydroxyethyl, and acetamide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
110231-00-0 |
|---|---|
分子式 |
C11H12N4O4 |
分子量 |
264.24 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-2-(3-nitropyrrolo[2,3-b]pyridin-1-yl)acetamide |
InChI |
InChI=1S/C11H12N4O4/c16-5-4-12-10(17)7-14-6-9(15(18)19)8-2-1-3-13-11(8)14/h1-3,6,16H,4-5,7H2,(H,12,17) |
InChI 键 |
MELIRMWDOMQCHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(C=C2[N+](=O)[O-])CC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)


![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
